(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol
CAS No.: 1038-28-4
VCID: VC21335309
Molecular Formula: C20H30O2
Molecular Weight: 302.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol - 1038-28-4](/images/no_structure.jpg)
Description |
The compound (8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol is a complex organic molecule belonging to the class of steroid-like structures. It is characterized by its intricate polycyclic framework and multiple chiral centers, which contribute to its potential biological activity. This compound is identified by the CAS number 1038-28-4 and is also known by its PubChem CID 101950 . Molecular Formula and WeightStereochemistryThe compound has a specific stereochemistry indicated by the R and S configurations at positions 8, 9, 13, 14, and 17, which are crucial for its biological activity . Synonyms and Identifiers
Synthesis and Chemical ReactionsThe synthesis of this compound can be approached through various chemical routes, often requiring careful control of reaction conditions such as temperature, solvent choice, and catalysts to ensure high selectivity and yield. Techniques like chromatography are used for purification. Synthetic Routes
Biological Significance and ApplicationsThis compound is of interest in medicinal chemistry due to its steroid-like structure, which may interact with specific biological receptors. Its potential applications include research into hormone-related therapies and biological assays to understand its binding affinities. Biological Activity
|
---|---|
CAS No. | 1038-28-4 |
Product Name | (8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol |
Molecular Formula | C20H30O2 |
Molecular Weight | 302.5 g/mol |
IUPAC Name | (8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol |
Standard InChI | InChI=1S/C20H30O2/c1-3-20-11-10-16-15-7-5-14(22-2)12-13(15)4-6-17(16)18(20)8-9-19(20)21/h5,16-19,21H,3-4,6-12H2,1-2H3/t16-,17-,18+,19+,20+/m1/s1 |
Standard InChIKey | DKGAZBPXLWEBPI-SLHNCBLASA-N |
Isomeric SMILES | CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3CC=C(C4)OC |
SMILES | CCC12CCC3C(C1CCC2O)CCC4=C3CC=C(C4)OC |
Canonical SMILES | CCC12CCC3C(C1CCC2O)CCC4=C3CC=C(C4)OC |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | (±)-13-ethyl-3-methoxygona-2,5(10)-dien-17beta-ol |
PubChem Compound | 101950 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume